Enhanced Lipophilicity vs. 4-Ethylphenethylamine: A 0.82 LogP Unit Increase with Procurement Implications
The target compound exhibits a predicted LogP of 3.27 [1], representing a 0.82 unit increase over 4-ethylphenethylamine (LogP 2.45) [2]. This shift in lipophilicity is substantial and directly impacts passive membrane diffusion and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.27 (predicted) |
| Comparator Or Baseline | 4-Ethylphenethylamine: 2.45 (experimental) |
| Quantified Difference | +0.82 LogP units |
| Conditions | Target compound: predicted LogP from Chemsrc database; Comparator: experimental LogP from vendor technical datasheet |
Why This Matters
Higher LogP correlates with increased membrane permeability and potentially enhanced CNS penetration, making this compound a strategically distinct choice for neurological target screening over the less lipophilic 4-ethylphenethylamine.
- [1] Chemsrc. 2-(4-Ethylphenyl)-2-isopropoxyethanamine. CAS 1269531-13-6. Retrieved April 22, 2026. View Source
- [2] Buildingblock.bocsci.com. 4-Ethylphenethylamine (CAS 64353-29-3). Retrieved April 22, 2026. View Source
